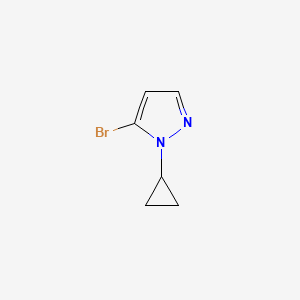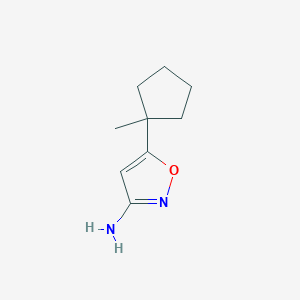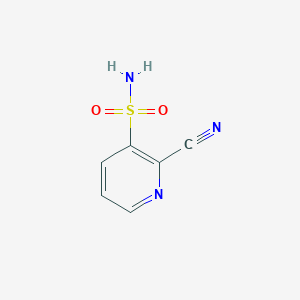
5-bromo-1-cyclopropyl-1H-pyrazole
Vue d'ensemble
Description
5-bromo-1-cyclopropyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles, including this compound, can be synthesized through various methods . One of the most common methods involves the reaction of hydrazines with 1,3-dicarbonyl compounds . Other methods include the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines , and the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed through spectroscopic, thermal, and X-ray crystallographic analyses . These analyses provide a comprehensive understanding of the molecular structure .Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo a variety of chemical reactions . For instance, 5-aminopyrazoles, which are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2, can undergo cyclization and cycloaddition on reaction with bielectrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem .Applications De Recherche Scientifique
Antiproliferative Agents in Cancer Research
5-Bromo-1-cyclopropyl-1H-pyrazole derivatives have been studied for their potential as antiproliferative agents in cancer research. Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives showed cytotoxic effects against breast cancer and leukemic cells, indicating their potential in the development of small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
Palladium-Catalyzed Direct Arylations
5-Aminopyrazoles bearing a cyclopropyl group at C3-position have been successfully used in palladium-catalyzed direct arylations. This process is significant for synthesizing C4-arylated pyrazoles without decomposing the cyclopropyl unit, which is crucial in the development of new chemical entities (Sidhom et al., 2018).
Synthesis of Diverse Pyrazoles
The compound has been utilized as a precursor in synthesizing various pyrazole derivatives. For instance, brominated trihalomethylenones served as precursors for synthesizing 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, demonstrating the versatility of this compound in synthetic chemistry (Martins et al., 2013).
Tautomerism Studies
Studies on tautomerism in 4-bromo substituted 1H-pyrazoles have provided insights into the behavior of these compounds in solid states and solutions, aiding in understanding their chemical properties (Trofimenko et al., 2007).
Antimicrobial Activity
Certain pyrazole derivatives, including those with bromo substituents, have shown potent antimicrobial properties against various microorganisms. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Basha et al., 2015).
Propriétés
IUPAC Name |
5-bromo-1-cyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPUQQYZNKOIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517978-30-1 | |
| Record name | 5-bromo-1-cyclopropyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)








![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)


